molecular formula C20H19F2N5O2 B13389762 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13389762
M. Wt: 399.4 g/mol
InChI Key: JGPXDNKSIXAZEQ-UHFFFAOYSA-N
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Description

Evolutionary Context of Polycyclic Frameworks in Modern Medicinal Chemistry

The development of polycyclic frameworks in drug discovery has been driven by the need to balance structural complexity with pharmacokinetic optimization. Bicyclo[2.2.2]octane emerged as a bioisostere for aromatic rings following systematic studies comparing its geometric parameters to those of para-substituted phenyl groups. Crystallographic analyses revealed that the bicyclo[2.2.2]octane core maintains a collinearity of exit vectors (φ₁ = 176–177°, φ₂ = 176–177°) nearly identical to those of para-phenyl systems (φ₁ = 178–179°), while reducing the inter-substituent distance from 5.90–5.93 Å to 5.56–5.58 Å. This subtle contraction enhances spatial complementarity with hydrophobic binding pockets without sacrificing metabolic stability. For instance, Imatinib analogs incorporating bicyclo[2.2.2]octane exhibited a 40% reduction in lipophilicity (logP = 2.1 vs. 3.5 for the parent drug) and a 15-fold increase in aqueous solubility.

Pyrrolo[2,3-b]pyridine, an isomer of indazole, gained prominence through structure-activity relationship (SAR) studies targeting serine proteases. Shifting the nitrogen atom from position 2 (indazole) to position 7 (pyrrolo[2,3-b]pyridine) improved inhibitory activity against HNE by over two orders of magnitude, with lead compounds 2a and 2b achieving IC₅₀ values of 15 nM and 14 nM, respectively. Molecular docking revealed that this scaffold optimally orients carbonyl groups toward the catalytic triad (Ser195-His57-Asp102), forming a hydrogen-bonding network that stabilizes the enzyme-inhibitor complex.

Pyrimidine’s evolution from a nucleic acid component to a drug design staple is marked by its adaptability in antiviral and anticancer therapies. Fluorination at the 5-position, as seen in the hybrid scaffold, enhances electronegativity and mimics thymine’s steric profile, enabling selective inhibition of thymidylate synthase in cancer cells. The integration of these three motifs reflects a convergence of bioisosteric replacement, heterocyclic chemistry, and structure-based design principles.

Properties

Molecular Formula

C20H19F2N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)

InChI Key

JGPXDNKSIXAZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O

Origin of Product

United States

Preparation Methods

Key Structural and Synthetic Overview

The compound, also known as pimodivir (VX-787), is a bicyclo[2.2.2]octane-based inhibitor of influenza A virus RNA polymerase. Its synthesis involves constructing the bicyclic core, introducing stereochemistry, and coupling with a fluorinated pyrrolopyridine-pyrimidine moiety. Below are the primary synthetic routes, supported by peer-reviewed journals and patents.

Method 1: Reductive Amination and Chiral Resolution

Route Description (EP3904333B1):

  • Step 1 : Reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with a chiral amine (e.g., (S)-1-phenylethylamine) in the presence of a strong organic acid (e.g., trifluoroacetic acid).
  • Step 2 : Hydrogenation using sodium triacetoxyborohydride or catalytic platinum dioxide to yield (2R,3S)-3-amino intermediates.
  • Step 3 : Epimerization under strong basic conditions (sodium tert-butoxide) to invert ester configuration to (2S,3S).
  • Step 4 : Acid-mediated deprotection (e.g., HCl) to isolate the free carboxylic acid.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 TFA, NaBH3CN, THF 85% 95%
3 NaOtBu, THF, 0–10°C 90% 98%

Advantages : High stereoselectivity (>99% ee) via chiral auxiliary use.

Method 2: Curtius Rearrangement and Cross-Coupling

Route Description (WO2015073491, Clark et al., J. Med. Chem. 2014):

  • Step 1 : Diels-Alder reaction between cyclohexadiene and ethyl propiolate to form bicyclo[2.2.2]octene intermediates.
  • Step 2 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) and benzyl alcohol to introduce the amino group.
  • Step 3 : Suzuki-Miyaura coupling with 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine under Pd catalysis.
  • Step 4 : Saponification with NaOH to yield the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield Key Intermediate
2 DPPA, BnOH, 100°C 77% Benzyl-protected amine
3 Pd2(dba)3, K3PO4, 120°C 95% Borylated pyrrolopyridine

Analytical Support :

  • 1H NMR (DMSO-d6): δ 12.71 (br s, 1H), 8.58 (s, 1H), 8.47 (dd, J = 9.6 Hz).
  • HRMS : m/z 400.15756 [M+H]+.

Method 3: Asymmetric Hydrogenation and Boron-Based Coupling

Route Description (U.S. Patent 8,829,007):

  • Step 1 : Synthesis of 3-boryl-5-fluoro-7-azaindole via iridium-catalyzed C–H borylation.
  • Step 2 : Asymmetric hydrogenation of a bicyclo[2.2.2]octenone using a chiral catalyst (e.g., Ru-BINAP).
  • Step 3 : Coupling the bicyclic amine with the borylated pyrrolopyridine via Pd-mediated cross-coupling.

Key Data :

Step Reagents/Conditions Stereoselectivity
2 RuCl2[(R)-BINAP], H2 98% ee
3 Pd(OAc)2, SPhos >99% purity

Advantages : Scalable boron chemistry avoids hazardous azide intermediates.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 65–70% 50–60% 55–65%
Stereocontrol Chiral SFC Curtius rearrangement Asymmetric catalysis
Scalability High Moderate High
Key Limitation Acid-sensitive intermediates Boron handling Catalyst cost

Critical Challenges and Solutions

  • Stereochemical Purity : Method 1 achieves >99% ee via chiral separation, while Method 3 uses asymmetric hydrogenation for similar results.
  • Functional Group Compatibility : Boronates in Method 3 require anhydrous conditions to prevent hydrolysis.
  • Safety : Method 2 avoids explosive intermediates (e.g., azides) by using DPPA in controlled settings.

Chemical Reactions Analysis

Types of Reactions

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrrolo[2,3-b]pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[22

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential as a bioactive molecule means it could be used in studies of cellular processes and molecular interactions.

    Medicine: The compound’s stability and bioavailability make it a promising candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolo[2,3-b]pyridine and pyrimidine rings may facilitate binding to these targets, potentially inhibiting their activity or modulating their function. Molecular docking studies and biochemical assays would be necessary to elucidate the precise pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Structural Features Key Differences Implications
Target Compound Bicyclo[2.2.2]octane-2-carboxylic acid core; 5-fluoro-pyrimidine; 5-fluoro-pyrrolo[2,3-b]pyridine Reference structure Optimized for kinase inhibition; balanced solubility and potency
GIH Dimethoxyphosphoryl group at pyrimidine 5-position; bicyclo[2.2.2]octane core Replaces fluorine with phosphoryl group Increased steric bulk; potential prodrug activation mechanism
2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoro-N-[(1R,2S,3S,4R)-3-(1H-tetrazol-5-yl)bicyclo[2.2.2]oct-2-yl]pyrimidin-4-amine Chlorine at pyrrolopyridine 5-position; tetrazole substituent Chlorine (electron-withdrawing) vs. fluorine; tetrazole (acidic) vs. carboxylic acid Altered target selectivity; tetrazole may reduce cell permeability
Bicyclo[2.2.2]octane-2-carboxylic acid, 3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-pyrimidinyl]amino]-, (2S,3S) (Onradivir) Pyrazolo[3,4-b]pyridine instead of pyrrolo[2,3-b]pyridine; cyclopropyl group Different heterocycle (pyrazole vs. pyrrole); cyclopropyl addition Enhanced kinase selectivity; improved metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Target Compound : The carboxylic acid group (pKa ~4.3) enhances solubility in physiological pH, while the bicyclo[2.2.2]octane core provides rigidity, favoring target binding .
  • GIH : The phosphoryl group increases molecular weight (C22H25FN5O5P) and may act as a prodrug, requiring enzymatic cleavage for activation.
  • Onradivir : The cyclopropyl group and pyrazolo[3,4-b]pyridine contribute to a higher logP (predicted density: 1.533 g/cm³), suggesting improved membrane permeability compared to the target compound.

NMR and Structural Analysis

NMR studies () reveal that substituents at positions 29–36 and 39–44 (analogous to the pyrrolopyridine and pyrimidine regions) significantly alter chemical shifts, indicating conformational changes affecting binding. For example, replacing fluorine with chlorine in shifts proton resonances by 0.3–0.5 ppm, correlating with reduced kinase affinity .

Biological Activity

The compound 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid is a novel organic molecule with a complex bicyclic structure and multiple functional groups. Its unique configuration suggests significant potential in biological applications, particularly as an antiviral agent.

Chemical Structure and Properties

This compound features a bicyclo[2.2.2]octane core, which is critical for its biological activity. The presence of fluorinated pyrrole moieties and a carboxylic acid group enhances its interaction with biological targets, particularly viral proteins involved in the replication of influenza viruses.

Research indicates that this compound acts primarily as an antiviral agent , specifically targeting the viral polymerase PB2, which is essential for the replication cycle of influenza viruses. By inhibiting PB2, the compound disrupts the viral life cycle, thereby reducing viral load in infected hosts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Target Effectiveness
AntiviralInhibition of PB2 polymeraseInfluenza virusSignificant reduction in viral replication
Binding AffinityInteraction with viral proteinsPB2 and other polymerasesHigh affinity leading to effective inhibition
LipophilicityEnhanced membrane penetrationCellular targetsImproved intracellular delivery

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies demonstrated that this compound exhibited potent antiviral activity against various strains of influenza virus. The compound's ability to inhibit PB2 resulted in a marked decrease in viral replication rates, suggesting its potential as a therapeutic agent for treating influenza infections .
  • Structural Analog Comparison : Comparative studies with structurally similar compounds such as VX787 and Baloxavir marboxil revealed that while these compounds also target viral polymerases, this compound offers unique advantages due to its enhanced binding affinity and structural stability under physiological conditions.

Future Directions

Further research is required to fully elucidate the interaction profiles of this compound with various biological targets beyond influenza viruses. Potential applications may extend into oncology or neurology, depending on the compound's interaction mechanisms with specific cellular pathways.

Q & A

Q. What methods are recommended for confirming the stereochemical configuration of this compound?

The stereochemical configuration, specified as (2S,3S) in the IUPAC name, can be validated using X-ray crystallography for unambiguous determination of absolute stereochemistry. Alternatively, chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments can correlate spatial arrangements of substituents. The WHO INN designation provides authoritative nomenclature for referencing stereochemistry .

Q. What synthetic strategies are effective for constructing the bicyclo[2.2.2]octane core in this compound?

The bicyclo[2.2.2]octane scaffold is typically synthesized via Diels-Alder reactions or transition-metal-catalyzed cycloadditions. For fluorinated derivatives, protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) may be employed to prevent side reactions. Post-cyclization functionalization, such as amination at the 4-position of the pyrimidine ring, requires careful pH and temperature control to avoid racemization .

Q. How can fluorinated pyrrolopyridine intermediates be characterized spectroscopically?

Fluorine-specific NMR (¹⁹F NMR) is critical for tracking fluorinated moieties, while ¹H-¹³C HMBC and NOESY NMR resolve regiochemical ambiguities in the pyrrolo[2,3-b]pyridine system. High-resolution mass spectrometry (HRMS) and LCMS purity analysis (>95%) are essential for confirming molecular weight and synthetic yield, as demonstrated in analogous fluorinated heterocycles .

Advanced Research Questions

Q. How can coupling reactions involving fluorinated pyrimidines be optimized to minimize defluorination?

Defluorination during Suzuki-Miyaura couplings or Buchwald-Hartwig aminations can be mitigated by using palladium catalysts with bulky ligands (e.g., XPhos) and low reaction temperatures (≤60°C). Pre-activation of the pyrimidine ring via triflate or tosylate intermediates improves electrophilicity while preserving fluorine substituents. Kinetic monitoring via ¹⁹F NMR helps identify degradation pathways .

Q. What approaches resolve discrepancies between computational and experimental solubility data for this compound?

Discrepancies often arise from polymorphic forms or solvent-dependent aggregation. Use powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic light scattering (DLS) to detect aggregates. Solubility parameters (Hansen solubility parameters) should be calculated alongside experimental measurements in aprotic solvents (e.g., DMSO, acetonitrile) for alignment .

Q. What strategies enable enantioselective synthesis of the bicyclo[2.2.2]octane-carboxylic acid moiety?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during cyclization. For the carboxylic acid group, enzymatic resolution with lipases or esterases provides high enantiomeric excess (ee >98%). Chiral stationary phase HPLC is recommended for ee validation .

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